Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate
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Overview
Description
Methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with a trifluoromethyl group and a carboxylate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methyl-5-(trifluoromethyl)-1,2-oxazole with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.
Reduction: Reduction reactions can lead to the formation of reduced oxazole compounds.
Substitution: Nucleophilic substitution reactions can occur at the trifluoromethyl group or the oxazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for nucleophilic substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole-3-carboxylic acid derivatives, while reduction can produce oxazole-3-methanol derivatives.
Scientific Research Applications
Methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
- Methyl 4-methyl-5-(chloromethyl)-1,2-oxazole-3-carboxylate
- Methyl 4-methyl-5-(bromomethyl)-1,2-oxazole-3-carboxylate
- Methyl 4-methyl-5-(iodomethyl)-1,2-oxazole-3-carboxylate
Comparison: Methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. The trifluoromethyl group increases the compound’s stability, lipophilicity, and electron-withdrawing capacity compared to its halomethyl counterparts. These properties can enhance the compound’s biological activity and make it more suitable for specific applications in medicinal chemistry and materials science.
Biological Activity
Methyl 4-methyl-5-(trifluoromethyl)isoxazole-3-carboxylate is a compound belonging to the isoxazole family, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Overview of Isoxazole Compounds
Isoxazoles are five-membered heterocycles containing both nitrogen and oxygen. They exhibit a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The unique structural features of isoxazoles enable them to interact with various biological targets, such as enzymes and receptors, influencing numerous biochemical pathways .
The biological activity of this compound can be attributed to its ability to modulate specific biochemical pathways. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and target binding affinity. The compound may act through the following mechanisms:
- Enzyme Inhibition : Isoxazoles can inhibit enzymes involved in metabolic pathways, affecting cellular functions.
- Receptor Modulation : They may act as agonists or antagonists at various receptors, altering signaling cascades.
- Cellular Effects : The compound can influence gene expression and cellular metabolism by modulating transcription factors or other regulatory proteins .
Biological Activities
This compound has demonstrated several notable biological activities:
- Antimicrobial Activity : Studies have shown that isoxazole derivatives possess significant antimicrobial properties against various pathogens, including bacteria and fungi.
- Anticancer Properties : Research indicates that certain isoxazole compounds exhibit cytotoxic effects against cancer cell lines by inducing apoptosis or inhibiting proliferation .
- Anti-inflammatory Effects : Isoxazoles have been reported to reduce inflammation in various models, suggesting potential therapeutic applications in inflammatory diseases .
Structure-Activity Relationships (SAR)
Understanding the SAR of this compound is crucial for optimizing its biological activity. Key modifications that influence activity include:
- Substituents on the Isoxazole Ring : Variations in the position and type of substituents can significantly affect potency and selectivity.
- Functional Groups : The presence of electron-withdrawing groups like trifluoromethyl enhances activity by increasing lipophilicity and electron density at reactive sites .
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | References |
---|---|---|
Antimicrobial | Effective against bacterial strains | , |
Anticancer | Induces apoptosis in cancer cell lines | , |
Anti-inflammatory | Reduces inflammation in animal models | , |
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various isoxazole derivatives, including this compound, against Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects compared to standard antibiotics, suggesting its potential as a therapeutic agent .
- Cytotoxicity in Cancer Models : In vitro assays using human cancer cell lines demonstrated that this compound induced cell death through apoptosis pathways. Flow cytometry analysis confirmed increased levels of apoptotic markers upon treatment with the compound .
- Inflammation Reduction : In a murine model of inflammation, administration of the compound resulted in a marked decrease in pro-inflammatory cytokines, indicating its potential application in treating inflammatory diseases .
Properties
CAS No. |
1260826-96-7 |
---|---|
Molecular Formula |
C7H6F3NO3 |
Molecular Weight |
209.12 g/mol |
IUPAC Name |
methyl 4-methyl-5-(trifluoromethyl)-1,2-oxazole-3-carboxylate |
InChI |
InChI=1S/C7H6F3NO3/c1-3-4(6(12)13-2)11-14-5(3)7(8,9)10/h1-2H3 |
InChI Key |
DGADPYQOOIVCOW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(ON=C1C(=O)OC)C(F)(F)F |
Origin of Product |
United States |
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